3-(2,3-Difluorophenyl)pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
3-(2,3-difluorophenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-10-3-1-2-7(11(10)14)9-6-15-5-4-8(9)12(16)17/h1-6H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGBOCMIPMCKMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=C(C=CN=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30687343 | |
| Record name | 3-(2,3-Difluorophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30687343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261660-61-0 | |
| Record name | 3-(2,3-Difluorophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30687343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation and Subsequent Functionalization
Early synthetic routes relied on Friedel-Crafts acylation to introduce the difluorophenyl moiety onto preformed pyridine rings. A representative protocol involves:
-
Reacting 4-pyridinecarbonyl chloride with 1,2-difluorobenzene in the presence of AlCl₃ at −10°C to 0°C.
-
Hydrolyzing the intermediate ketone using NaOH/EtOH under reflux to yield the carboxylic acid.
This method suffers from poor regioselectivity (≤45% yield) due to competing ortho/meta acylation pathways and requires harsh purification steps to remove aluminum byproducts.
Condensation Reactions Using Malonic Acid Derivatives
Alternative approaches utilized Knoevenagel condensation between 2,3-difluorobenzaldehyde and pyridine-4-carboxylic acid derivatives. In one implementation:
-
2,3-Difluorobenzaldehyde reacts with ethyl 4-pyridylacetate in piperidine/EtOH at 80°C, forming α,β-unsaturated esters.
-
Subsequent hydrogenation over Pd/C (10% wt) in THF provides the saturated precursor, which undergoes oxidative cleavage with KMnO₄/H₂SO₄ to yield the target compound.
While avoiding metal catalysts, this route demonstrates limited scalability due to stoichiometric oxidant requirements and moderate overall yields (52–58%).
Modern Catalytic Methods
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling between halogenated pyridines and boronic acids has emerged as the most efficient strategy:
| Component | Specification |
|---|---|
| Pyridine substrate | 4-Bromo-pyridine-3-carboxylic acid |
| Boronic acid | 2,3-Difluorophenylboronic acid |
| Catalyst | Pd(PPh₃)₄ (2 mol%) |
| Base | K₂CO₃ (3 eq) |
| Solvent | DME/H₂O (4:1 v/v) |
| Temperature | 90°C, 12 h |
| Yield | 83% (isolated) |
Critical parameters include:
Direct C-H Functionalization
Recent advances enable direct arylation of pyridine-4-carboxylic acid derivatives without prefunctionalization:
-
Substrate: Pyridine-4-carboxylic acid
-
Arene: 1,2-Difluorobenzene
-
Catalyst: Pd(OAc)₂ (5 mol%)/PivOH (20 mol%)
-
Oxidant: Ag₂CO₃ (2 eq)
-
Solvent: Toluene, 120°C, 24 h
-
Yield: 68%
Mechanistic studies indicate a concerted metalation-deprotonation pathway, with the carboxylic acid group acting as a directing group. While avoiding halogenation steps, this method requires stoichiometric silver additives, increasing costs for large-scale applications.
Industrial Production Strategies
Continuous Flow Synthesis
Modern plants employ flow chemistry to enhance reaction control and safety:
Multi-Step Continuous Process:
-
Boronic acid preparation : 2,3-Difluorobromobenzene + B(OiPr)₃ → 2,3-difluorophenylboronic acid (85% yield)
-
Cross-coupling : Continuous Pd-catalyzed reaction in microstructured reactors (τ = 8 min)
-
Acidification : In-line pH adjustment with HCl(g)
Advantages over batch processing:
Green Chemistry Innovations
Environmentally conscious modifications include:
-
Solvent replacement : Switch from DME to cyclopentyl methyl ether (CPME), enabling 92% solvent recovery.
-
Catalyst recycling : Immobilized Pd on magnetic Fe₃O₄@SiO₂ nanoparticles achieves 7 reuse cycles with <5% activity loss.
-
Waste minimization : Acidic byproducts neutralized with Ca(OH)₂ generate CaF₂ for construction applications.
Comparative Analysis of Methodologies
Table 1. Performance Metrics Across Synthetic Routes
| Method | Yield (%) | Pd Usage (g/kg) | E-Factor* | Scalability |
|---|---|---|---|---|
| Classical Friedel-Crafts | 45 | 0 | 18.7 | Limited |
| Suzuki-Miyaura | 83 | 2.1 | 6.2 | Excellent |
| C-H Functionalization | 68 | 5.8 | 9.4 | Moderate |
| Continuous Flow | 85 | 1.4 | 4.8 | Industrial |
*E-Factor = (Mass waste)/(Mass product)
Key trends:
-
Catalytic methods dominate in efficiency but require Pd recovery systems
-
Flow chemistry achieves the best environmental metrics
-
Classical routes remain relevant for small-scale, non-GMP production
Scientific Research Applications
3-(2,3-Difluorophenyl)pyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2,3-Difluorophenyl)pyridine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Structural Analogs in Pyridinecarboxylic Acid Family
The following table compares key structural and functional attributes of 3-(2,3-difluorophenyl)pyridine-4-carboxylic acid with related pyridinecarboxylic acid derivatives:
Notes:
Physicochemical Properties
- Purity and Stability : Analogous compounds like 3,6-dicyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid are synthesized with 95% purity, suggesting robust protocols for fluorinated pyridinecarboxylic acids .
- Safety Profiles : 4-(Trifluoromethyl)-3-pyridinecarboxylic acid requires stringent safety measures (e.g., EN374-standard gloves) due to reactivity with strong acids/oxidizers, a trait shared with fluorinated analogs .
Key Research Findings
Substituent Effects on Bioactivity
- Fluorine Positioning : 2,3-Difluorophenyl substitution (as in the target compound) may optimize steric and electronic interactions in kinase binding pockets compared to 3,4-difluorophenyl (e.g., in SNAP-acid derivatives) .
- Trifluoromethyl vs. Difluorophenyl : The trifluoromethyl group in 4-(Trifluoromethyl)-3-pyridinecarboxylic acid increases acidity (pKa ~1.5) compared to difluorophenyl-substituted analogs, impacting solubility and protein binding .
Biological Activity
Enzyme Inhibition
3-(2,3-Difluorophenyl)pyridine-4-carboxylic acid has shown promise as an enzyme inhibitor. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. This mechanism of action suggests potential applications in various biological processes where enzyme inhibition is desirable.
Receptor Modulation
Research indicates that 3-(2,3-Difluorophenyl)pyridine-4-carboxylic acid can interact with specific receptors, altering their activity and downstream signaling pathways. This property makes it a candidate for studies involving receptor-mediated processes and potential therapeutic interventions.
Antimicrobial Activity
While specific data on 3-(2,3-Difluorophenyl)pyridine-4-carboxylic acid is limited, structurally similar compounds have shown antimicrobial properties. For instance, certain pyrazolopyridine derivatives have demonstrated activity against enteroviruses . This suggests that 3-(2,3-Difluorophenyl)pyridine-4-carboxylic acid may possess similar antimicrobial potential, warranting further investigation.
Anticancer Properties
Research on related compounds indicates potential anticancer activity. A study on coumarin-3-carboxamide derivatives, which share structural similarities with our compound of interest, revealed significant cytotoxicity against cancer cell lines . While direct data on 3-(2,3-Difluorophenyl)pyridine-4-carboxylic acid is not available, these findings suggest a potential avenue for anticancer research.
Structure-Activity Relationship
The biological activity of 3-(2,3-Difluorophenyl)pyridine-4-carboxylic acid is closely tied to its structural features. The position of the fluorine atoms and the carboxylic acid group significantly affects the compound's reactivity and biological activity. This unique substitution pattern influences its binding affinity and selectivity in biological systems.
Comparative Analysis
To better understand the biological activity of 3-(2,3-Difluorophenyl)pyridine-4-carboxylic acid, it's helpful to compare it with structurally similar compounds:
| Compound | Key Structural Difference | Notable Biological Activity |
|---|---|---|
| 3-(3,4-Difluorophenyl)pyridine-4-carboxylic acid | Different fluorine positions | Potential enzyme inhibitor |
| 3-(2,4-Difluorophenyl)pyridine-4-carboxylic acid | Different fluorine positions | Possible receptor modulator |
| 3-(3,5-Difluorophenyl)pyridine-2-carboxylic acid | Carboxylic acid at position 2 | Antimicrobial properties |
This comparison highlights how subtle structural changes can influence biological activity, emphasizing the unique properties of 3-(2,3-Difluorophenyl)pyridine-4-carboxylic acid.
Research Gaps and Future Directions
While the available data provides insights into the potential biological activities of 3-(2,3-Difluorophenyl)pyridine-4-carboxylic acid, there are several areas that require further investigation:
- Specific antimicrobial spectrum
- Detailed anticancer activity against various cell lines
- In vivo studies to confirm observed in vitro effects
- Potential synergistic effects with other compounds
These research gaps present opportunities for future studies to fully elucidate the biological activity and therapeutic potential of 3-(2,3-Difluorophenyl)pyridine-4-carboxylic acid.
Q & A
Q. What synthetic routes are commonly employed for the preparation of 3-(2,3-Difluorophenyl)pyridine-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling or amidation reactions. For example, coupling 2,3-difluorophenylboronic acid with a pyridine-4-carboxylic acid precursor using palladium catalysts (e.g., Pd(PPh₃)₄) in a mixed solvent system (MeCN/water with 0.1% formic acid) under nitrogen at 80°C can yield the target compound . Optimizing ligand-to-catalyst ratios (e.g., 1:1.5 Pd:ligand) and using phase-transfer agents (e.g., K₂CO₃) improves yields up to 40–79% . Post-synthesis purification via reverse-phase HPLC (YMC-Actus Triart C18 column, MeCN/water gradient) ensures >95% purity .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of 3-(2,3-Difluorophenyl)pyridine-4-carboxylic acid?
- Methodological Answer :
- LCMS : Monitors molecular ion peaks (e.g., m/z 831 [M+H]⁺) and confirms mass accuracy (±1 ppm) .
- HPLC : Retention times (e.g., 1.03–1.32 minutes under SMD-TFA05 conditions) assess purity .
- NMR : ¹H/¹³C NMR resolves aromatic proton environments (δ 7.2–8.5 ppm for pyridine and difluorophenyl groups) and confirms regiochemistry .
- X-ray crystallography : Validates solid-state conformation for derivatives with similar fluorinated pyridine scaffolds .
Q. How can solubility challenges of 3-(2,3-Difluorophenyl)pyridine-4-carboxylic acid in aqueous buffers be addressed during in vitro assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin derivatives (e.g., HP-β-CD) to enhance solubility without disrupting biological activity .
- pH adjustment : Deprotonate the carboxylic acid group (pKa ~3.5) by buffering at pH 7.4 to improve aqueous solubility .
- Salt formation : Prepare sodium or potassium salts via neutralization with NaOH/KOH, increasing solubility by 10–20× .
Advanced Research Questions
Q. What strategies are recommended for resolving discrepancies between in vitro and in vivo biological activity data for 3-(2,3-Difluorophenyl)pyridine-4-carboxylic acid?
- Methodological Answer :
- Metabolic stability assays : Use liver microsomes (human/rat) to identify rapid Phase I oxidation (e.g., CYP3A4-mediated) that reduces in vivo efficacy. Introduce methyl or trifluoromethyl groups to block metabolic hotspots .
- Plasma protein binding : Measure free fraction via equilibrium dialysis; >95% binding may limit bioavailability .
- Tissue distribution studies : Radiolabel the compound (³H/¹⁴C) to quantify accumulation in target organs vs. plasma .
Q. How should researchers approach structural modifications to enhance target selectivity while minimizing off-target interactions?
- Methodological Answer :
- SAR-guided design : Replace the 2,3-difluorophenyl group with 3,5-difluorophenyl to reduce off-target kinase inhibition (e.g., EGFR vs. JAK2) .
- Computational docking : Use Schrödinger Glide or AutoDock Vina to predict binding poses with target vs. decoy receptors (e.g., COX-2 vs. COX-1) .
- Functional group isosteres : Substitute the carboxylic acid with a tetrazole (similar pKa, improved membrane permeability) .
Q. What experimental and computational methods are synergistic in predicting the metabolic stability of derivatives?
- Methodological Answer :
- In silico tools : MetaSite or StarDrop predicts primary metabolic sites (e.g., benzylic C-H oxidation) .
- Isotope labeling : Synthesize deuterated analogs at predicted labile positions (e.g., C-D bonds at methyl groups) to slow metabolism .
- High-resolution mass spectrometry (HRMS) : Track metabolite formation (e.g., +16 Da for hydroxylation) in hepatocyte incubations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
